molecular formula C36H38BrN3O6 B609351 MSN-125

MSN-125

Cat. No.: B609351
M. Wt: 688.6 g/mol
InChI Key: NUPXNNVRTSEHSR-IGOOQNSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MSN-125 is a small-molecule inhibitor known for its ability to inhibit Bax and Bak oligomerization. This compound effectively prevents mitochondrial outer membrane permeabilization (MOMP), which is a crucial step in the apoptosis pathway. This compound has shown significant potential in protecting primary neurons against glutamate excitotoxicity and inhibiting Bax/Bak-mediated apoptosis in various cell types .

Preparation Methods

The synthesis of MSN-125 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving bromination, amidation, and cyclization steps . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the laboratory-scale synthesis for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

MSN-125 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and mitochondrial dynamics. In biology, this compound is employed to investigate the role of Bax and Bak in cell death and survival pathways. In medicine, the compound has potential therapeutic applications in neuroprotection, particularly in conditions involving excitotoxicity and neurodegenerative diseases . Additionally, this compound is used in drug discovery and development as a lead compound for designing new inhibitors of Bax and Bak oligomerization .

Mechanism of Action

The mechanism of action of MSN-125 involves its binding to specific dimer sites on Bax and Bak proteins, preventing their oligomerization. This inhibition blocks the formation of pores in the mitochondrial outer membrane, thereby preventing MOMP and subsequent apoptosis . The molecular targets of this compound are the Bax and Bak proteins, which are key regulators of the intrinsic apoptosis pathway. By inhibiting these proteins, this compound effectively prevents cell death and promotes cell survival under conditions of stress and excitotoxicity .

Properties

IUPAC Name

N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPXNNVRTSEHSR-IGOOQNSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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